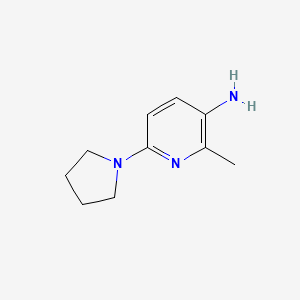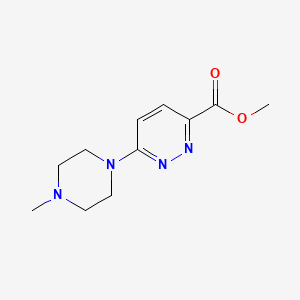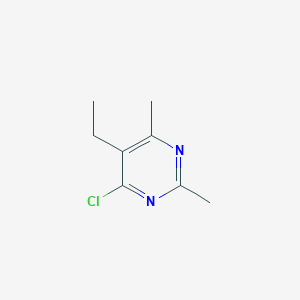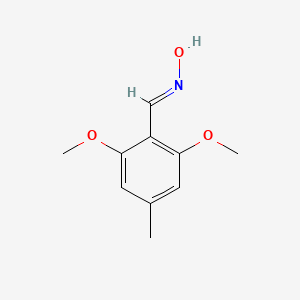
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide
説明
“N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide” is a compound that contains an azetidine ring, which is a four-membered cyclic amine, and a cyclopentane ring, which is a five-membered cyclic alkane. The compound also contains an amide functional group, which is a carbonyl (C=O) group attached to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(azetidin-3-yl)-N-methylacetamide hydrochloride”, has been reported. Its InChI code is 1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3,(H,7,9);1H .科学的研究の応用
Synthesis and Pharmacological Activities
- N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide and similar compounds have been synthesized and evaluated for their pharmacological activities. For example, azetidinones have shown potential as central nervous system (CNS) active agents. Thomas et al. (2016) synthesized azetidinones and demonstrated their antidepressant and nootropic activities in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antileishmanial and Antimicrobial Activities
- Compounds with azetidinone structures have been investigated for their potential antileishmanial and antimicrobial effects. Singh et al. (2012) found that certain azetidin-2-ones displayed antileishmanial activity comparable to amphotericine B, a clinically used antileishmanial drug (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Anticancer Properties
- Azetidin-3-yl derivatives have been explored for their potential in cancer treatment. Scott et al. (2020) reported the development of a compound with an azetidin-3-yl structure that showed promise as a selective estrogen receptor degrader and antagonist for treating ER+ breast cancer (Scott et al., 2020).
Anticonvulsant Properties
- Azetidin-1-yl derivatives have been synthesized and evaluated for their anticonvulsant properties. Ghodke et al. (2017) investigated several compounds for their central nervous system depressant and anticonvulsant activities, finding potent effects in animal models (Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Anti-Inflammatory Activity
- Research has also focused on the anti-inflammatory properties of azetidinones. Kalsi et al. (1990) synthesized indolyl azetidinones and evaluated them for anti-inflammatory activity, finding some compounds to be effective (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Catalytic Asymmetric Addition
- Azetidin-2-yl derivatives have been used in catalytic asymmetric addition reactions. Wang et al. (2008) developed N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol and demonstrated its efficacy in catalyzing asymmetric additions to aldehydes (Wang, Zhang, Zhao, Wang, Ding, Jing, & Song, 2008).
Antitubercular Activities
- Some azetidinone derivatives have shown promising antitubercular activities. Ilango and Arunkumar (2011) synthesized trihydroxy benzamido azetidin-2-one derivatives and found some of them to be effective against tuberculosis (Ilango & Arunkumar, 2011).
Safety and Hazards
特性
IUPAC Name |
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-12(9-6-11-7-9)10(13)8-4-2-3-5-8/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURFDWPZLXDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(azetidin-3-yl)-N-methylcyclopentanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (1S,3R,4S)-4-azido-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B1425640.png)

![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)




![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)



![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)
